molecular formula C10H10Cl2O2 B2972334 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride CAS No. 4878-03-9

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride

Cat. No.: B2972334
CAS No.: 4878-03-9
M. Wt: 233.09
InChI Key: APIFOAYYAGFCQN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride typically begins with 3-chlorophenol and 2-methylpropanoic acid.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often used to maintain precise control over reaction conditions, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride hydrolyzes to form 2-(3-chlorophenoxy)-2-methylpropanoic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under basic conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride is used in anhydrous ether solvents.

Major Products

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Yields 2-(3-chlorophenoxy)-2-methylpropanoic acid.

    Reduction: Produces 2-(3-chlorophenoxy)-2-methylpropanol.

Scientific Research Applications

Chemistry

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and polymers.

Biology and Medicine

In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including herbicides and insecticides. Its derivatives are also employed in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-2-methylpropanoyl chloride depends on its application. In chemical reactions, it acts as an acylating agent, transferring its acyl group to nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-2-methylpropanoyl chloride: Similar structure but with the chlorine atom in the para position.

    2-(3-Bromophenoxy)-2-methylpropanoyl chloride: Similar structure but with a bromine atom instead of chlorine.

    2-(3-Chlorophenoxy)-2-ethylpropanoyl chloride: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(3-Chlorophenoxy)-2-methylpropanoyl chloride is unique due to the specific positioning of the chlorine atom on the phenoxy ring and the methyl group on the propanoic acid backbone. This specific arrangement influences its reactivity and the types of derivatives that can be synthesized from it.

Properties

IUPAC Name

2-(3-chlorophenoxy)-2-methylpropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIFOAYYAGFCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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